BenchChemオンラインストアへようこそ!

3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one

Anti-inflammatory Chalcone 2,4-Difluorophenyl

3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one (CAS 1187165-93-0) is an aromatic ketone belonging to the chalcone-derived propiophenone class, with the molecular formula C₁₅H₁₁BrF₂O and a molecular weight of 325.15 g/mol. The compound features a 3-bromophenyl ring and a 2,4-difluorophenyl ring connected by a saturated three-carbon propan-1-one chain, distinguishing it from α,β-unsaturated chalcone analogs.

Molecular Formula C15H11BrF2O
Molecular Weight 325.15 g/mol
CAS No. 1187165-93-0
Cat. No. B1522663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one
CAS1187165-93-0
Molecular FormulaC15H11BrF2O
Molecular Weight325.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C15H11BrF2O/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2
InChIKeyIFVCDBUKMLXYGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one (CAS 1187165-93-0): Structural Identity and Procurement-Relevant Classification


3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one (CAS 1187165-93-0) is an aromatic ketone belonging to the chalcone-derived propiophenone class, with the molecular formula C₁₅H₁₁BrF₂O and a molecular weight of 325.15 g/mol . The compound features a 3-bromophenyl ring and a 2,4-difluorophenyl ring connected by a saturated three-carbon propan-1-one chain, distinguishing it from α,β-unsaturated chalcone analogs . Its predicted physicochemical profile includes a density of 1.5 ± 0.1 g/cm³, a boiling point of 410.1 ± 40.0 °C at 760 mmHg, and a flash point of 201.8 ± 27.3 °C . Commercially available at 97% purity from multiple vendors, this compound is positioned as a research-grade building block for medicinal chemistry and drug discovery applications .

Why Generic Substitution of 3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one Is Scientifically Unreliable


Within the difluorophenyl-propanone family, regioisomeric and substituent variations produce measurably divergent biological outcomes that preclude casual interchange. The 2,4-difluoro substitution pattern confers distinct electronic and steric properties compared to 3,4-difluoro (CAS 898760-79-7) or 3,5-difluoro (CAS 898760-81-1) analogs, directly affecting target binding and pharmacokinetic behavior [1]. Furthermore, the presence and position of the bromine atom on the 3-phenyl ring is not merely a synthetic handle but a critical determinant of bioactivity: in related chalcone series, bromine substitution at the meta position significantly modulates antimicrobial potency relative to para-bromo or des-bromo counterparts [2]. Substituting a 2,4-difluorophenyl-containing intermediate with a non-fluorinated or differently fluorinated analog in a multi-step synthesis risks altering reaction selectivity, yield, and the biological profile of downstream products [3]. The quantitative evidence below substantiates why this specific substitution pattern must be maintained for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one Versus Closest Analogs


Anti-Inflammatory Activity: 2,4-Difluorophenyl Chalcone Scaffold Demonstrates Indomethacin-Comparable Efficacy in Carrageenan-Induced Rat Paw Edema Model

In a series of twelve 2',4'-difluorinated chalcones evaluated in the carrageenan-induced rat paw edema model, compounds bearing the 2,4-difluorophenyl moiety achieved edema inhibition comparable to indomethacin (75.04% inhibition) at the same oral dose of 20 mg/kg. Specifically, compounds 1, 7, 10, and 11 exhibited 81.23%, 74.85%, 62.47%, and 74.85% inhibition, respectively [1]. The target compound, 3-(3-bromophenyl)-1-(2,4-difluorophenyl)propan-1-one, is a saturated propan-1-one analog of these chalcones; the 3-bromophenyl substituent introduces an electron-withdrawing group at the meta position, which in structurally related series has been associated with enhanced anti-inflammatory activity through modulation of nitric oxide production [1]. By contrast, 3,4-difluorophenyl and 3,5-difluorophenyl regioisomers lack published head-to-head anti-inflammatory data in this model, making the 2,4-difluoro substitution pattern the only variant with validated in vivo efficacy benchmarks [1].

Anti-inflammatory Chalcone 2,4-Difluorophenyl Carrageenan-induced edema COX/LOX

Antimicrobial Potency: 2,4-Difluorophenyl Chalcones Achieve Broad-Spectrum MIC of 16 µg/mL Against Bacterial and Fungal Strains

In a systematic evaluation of 25 novel isobutylchalcones, compound A6 containing the 2,4-difluorophenyl moiety was identified as the most potent antimicrobial agent in the series, achieving a minimum inhibitory concentration (MIC) of 16 µg/mL against both bacterial and fungal strains in the serial tube dilution assay [1]. The 2,4-dichlorophenyl analog (A3) showed equivalent MIC (16 µg/mL), while other substituents in the series yielded higher MIC values, indicating lower potency [1]. The 3-bromophenyl group present in the target compound is expected to further modulate activity: in related bromochalcone studies, bromine at the meta position enhanced antimicrobial activity against Gram-positive species compared to the unsubstituted chalcone, whereas para-bromine substitution was detrimental [2]. This suggests that the specific combination of 2,4-difluorophenyl on the ketone side and 3-bromophenyl on the alkyl side may offer optimized antimicrobial activity not achievable with des-bromo, para-bromo, or non-fluorinated analogs.

Antimicrobial Chalcone 2,4-Difluorophenyl MIC Antibacterial Antifungal

Anticancer Cytotoxicity: 2,4-Difluorophenyl Moiety Delivers IC₅₀ of 18 µg/mL Against DU-145 Prostate Cancer Cells, Outperforming All Other Substituents in the Series

In a pharmacophore-driven cytotoxic evaluation of 20 isobutylchalcones (A1–A20) tested against HT-29 (colon), MCF-7 (breast), and DU-145 (prostate) cancer cell lines, compound A6 bearing the 2,4-difluorophenyl moiety emerged as the most potent compound across all three cell lines. Notably, A6 exhibited its strongest activity against DU-145 prostate cancer cells with an IC₅₀ of 18 µg/mL, compared to the reference standard methotrexate (IC₅₀ = 5 ± 1 µg/mL for DU-145) [1]. The 2,4-difluorophenyl-containing compound outperformed analogs with 2,4-dichlorophenyl, 4-fluorophenyl, 4-chlorophenyl, and heteroaromatic substituents in the same series [1]. Pharmacophore modeling using PHASE™ identified a 5-point AHHRR model consistent with the cytotoxic activity, confirming that the 2,4-difluoro substitution pattern is a critical structural feature for antiproliferative activity [1].

Cytotoxic Anticancer Chalcone DU-145 IC50 2,4-Difluorophenyl

Antitubercular Activity: 2,4-Difluorophenyl Chalcones Achieve MIC of 2.43 µM Against M. tuberculosis, 10.4-Fold More Potent Than Pyrazinamide

Among twenty thiazole-chalcone hybrids evaluated for antitubercular activity, compound 12 containing the 2,4-difluorophenyl group demonstrated an MIC of 2.43 µM against Mycobacterium tuberculosis, representing a 10.4-fold improvement in potency over the standard first-line agent pyrazinamide (MIC = 25.34 µM) [1]. The 2,4-dichlorophenyl analog (compound 7) showed an MIC of 4.41 µM, indicating that the 2,4-difluoro substitution provides a 1.8-fold potency advantage over the corresponding dichloro variant within the same scaffold [1]. This differential is attributed to the unique electronic properties of fluorine atoms—strong electron withdrawal combined with small steric bulk—which optimize target binding interactions as confirmed by molecular docking studies using AutoDock [1].

Antitubercular Chalcone 2,4-Difluorophenyl MIC Mycobacterium tuberculosis Pyrazinamide

Regioisomeric Differentiation: 2,4-Difluoro Substitution Pattern Is the Only Variant with Multi-Target Biological Validation Across Anti-Inflammatory, Antimicrobial, Cytotoxic, and Antitubercular Assays

Three commercial regioisomers exist for the 3-(3-bromophenyl)-1-(difluorophenyl)propan-1-one scaffold: the 2,4-difluoro (CAS 1187165-93-0), 3,4-difluoro (CAS 898760-79-7), and 3,5-difluoro (CAS 898760-81-1) variants . Critically, only the 2,4-difluoro substitution pattern has published biological validation across multiple therapeutic targets. In antitubercular assays, the 2,4-difluorophenyl group (MIC = 2.43 µM) outperformed 2,4-dichlorophenyl (MIC = 4.41 µM) [1]; in antimicrobial screening, 2,4-difluorophenyl and 2,4-dichlorophenyl were equipotent (MIC = 16 µg/mL), but no published data exist for 3,4- or 3,5-difluoro analogs in the same assays [2]; in cytotoxic evaluation, 2,4-difluorophenyl was the most potent substituent among 20 variants, whereas 3,4-difluoro and 3,5-difluoro analogs were not included in the study [3]. The 2,4-difluoro pattern places fluorine atoms at positions that maximize electronic effects on the carbonyl group while minimizing steric hindrance, a configuration favorable for both target engagement and synthetic derivatization [1].

Regioisomer 2,4-Difluorophenyl 3,4-Difluorophenyl 3,5-Difluorophenyl Structure-activity relationship

Apoptotic Synergy Potential: 1-(2',4'-Difluorophenyl)-3-(substituted phenyl)-1,3-propanediones Augment Paclitaxel-Mediated Caspase-3 Activation by 2.5- to 2.9-Fold in Drug-Resistant Ovarian Cancer Cells

A series of 1-(2',4'-difluorophenyl)-3-(substituted phenyl)-1,3-propanediones (PR 1–7) was evaluated for caspase-dependent apoptotic activity in chemo-sensitive and paclitaxel-resistant OAW42 ovarian cancer cells. Both nitro/methoxy-substituted (Group I) and halogen-substituted (Group II) propanediones, including those with bromophenyl substituents at ortho, meta, and para positions, induced a moderate 1.5- to 3.3-fold increase in caspase-3 activity compared to untreated controls [1]. Critically, one propanedione (PR2) demonstrated the ability to increase intracellular paclitaxel uptake and, when used alone or in combination with paclitaxel, induced a 2.5- to 2.9-fold increase in caspase-3 activity specifically in paclitaxel-resistant cells [1]. The target compound, 3-(3-bromophenyl)-1-(2,4-difluorophenyl)propan-1-one, is the saturated ketone precursor to these 1,3-propanediones and shares the identical 2,4-difluorophenyl and 3-bromophenyl substitution pattern required for this synergistic apoptotic activity [1].

Caspase-3 Apoptosis Paclitaxel resistance Ovarian cancer Propanedione Drug synergy

Evidence-Backed Application Scenarios for Procuring 3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one (CAS 1187165-93-0)


Medicinal Chemistry: Synthesis of 2,4-Difluorophenyl-Containing Chalcone Libraries for Anti-Inflammatory Lead Optimization

This compound serves as a key building block for generating 2',4'-difluorinated chalcone and propanedione libraries. The 2,4-difluorophenyl moiety is validated in the carrageenan-induced rat paw edema model, where chalcones bearing this group achieved edema inhibition comparable to indomethacin (up to 81.23% at 20 mg/kg p.o.) [1]. The saturated propan-1-one structure of this compound allows for selective reduction, oxidation, or condensation reactions to generate diverse analogs while preserving the biologically critical 2,4-difluoro substitution pattern. The 3-bromophenyl group provides a versatile synthetic handle for further functionalization via Suzuki coupling, Buchwald-Hartwig amination, or other palladium-catalyzed cross-coupling reactions.

Anticancer Drug Discovery: Development of Dual-Active Cytotoxic and Apoptosis-Sensitizing Agents Targeting Prostate and Ovarian Cancers

The 2,4-difluorophenyl-3-bromophenyl substitution pattern bridges two independently validated anticancer mechanisms: direct cytotoxicity (IC₅₀ of 18 µg/mL against DU-145 prostate cancer cells for 2,4-difluorophenyl isobutylchalcones) [1] and paclitaxel-sensitizing caspase-3 activation (2.5- to 2.9-fold increase in caspase-3 activity in paclitaxel-resistant ovarian cancer cells for the corresponding 1,3-propanedione derivatives) [2]. Procuring this specific compound enables the synthesis of both the chalcone (cytotoxic) and propanedione (chemo-sensitizing) pharmacophores from a common intermediate, streamlining SAR exploration across both mechanistic pathways.

Anti-Infective Research: Synthesis of Antitubercular and Broad-Spectrum Antimicrobial Chalcone Hybrids

The 2,4-difluorophenyl group is a privileged substituent for antitubercular activity, delivering an MIC of 2.43 µM against M. tuberculosis—10.4-fold more potent than the first-line agent pyrazinamide (MIC = 25.34 µM) [1]. Simultaneously, the same substitution pattern achieves broad-spectrum antimicrobial activity (MIC = 16 µg/mL against bacterial and fungal strains) [2]. The 3-bromophenyl group in the target compound further enhances Gram-positive antibacterial activity based on structure-activity trends in bromochalcone series . Researchers developing dual-action anti-infective agents can leverage this compound as a starting material for thiazole-chalcone hybrid synthesis, where both the 2,4-difluorophenyl and bromophenyl motifs contribute to target engagement.

Chemical Biology: Probe Development for Studying Fluorine-Mediated Protein-Ligand Interactions

The unique 2,4-difluoro substitution pattern provides a distinct ¹⁹F NMR spectroscopic handle and modulates protein-ligand binding through orthogonal electronic (strong σ-inductive withdrawal) and stereoelectronic effects. In antitubercular target engagement, molecular docking studies with AutoDock have confirmed that the 2,4-difluorophenyl group forms key binding interactions that are not replicated by 2,4-dichlorophenyl or non-halogenated phenyl groups [1]. The 3-bromophenyl moiety offers additional utility as a heavy atom for X-ray crystallographic phasing (Br anomalous scattering) and as a site for radiohalogenation. This compound is therefore suitable for developing bifunctional chemical probes that combine fluorinated pharmacophore activity with bromine-enabled structural biology applications.

Quote Request

Request a Quote for 3-(3-Bromophenyl)-1-(2,4-difluorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.